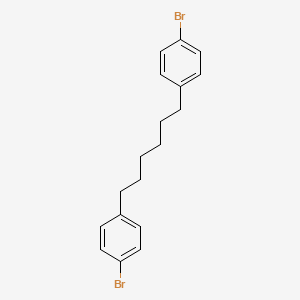

Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo-

Description

Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo-] (CAS RN: 1087-49-6) is a brominated aromatic compound featuring two 4-bromophenyl groups connected by a flexible 1,6-hexanediyl chain . Its molecular formula is C₁₈H₂₀Br₂, with a molecular weight of 396.16 g/mol. The hexanediyl linker imparts conformational flexibility, distinguishing it from rigidly bridged analogs.

Properties

IUPAC Name |

1-bromo-4-[6-(4-bromophenyl)hexyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCKPKSZKFLJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601910 | |

| Record name | 1,1'-(Hexane-1,6-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101783-96-4 | |

| Record name | 1,1'-(Hexane-1,6-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] typically involves the bromination of 1,6-diphenylhexane. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to ensure selective bromination at the para positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .

Types of Reactions:

Substitution Reactions: Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrogenated product.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of phenol, aniline, or thiophenol derivatives.

Oxidation: Formation of benzophenone or benzoic acid derivatives.

Reduction: Formation of 1,6-diphenylhexane.

Scientific Research Applications

Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Employed in the study of molecular interactions and as a building block for biologically active compounds.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The hexane chain provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. The benzene rings contribute to π-π stacking interactions, enhancing the compound’s binding affinity to aromatic systems .

Comparison with Similar Compounds

1,2-Bis(4-bromophenyl)ethylene (CAS RN: 2765-14-2)

- Structure : Two 4-bromophenyl groups linked by a rigid ethylene (C=C) bridge .

- Molecular Formula : C₁₄H₁₀Br₂; Molecular Weight : 338.04 g/mol.

- Key Differences: The ethylene bridge creates a planar, conjugated system, enhancing UV absorption and rigidity compared to the flexible hexanediyl chain. Reduced solubility in nonpolar solvents due to symmetry and π-π stacking tendencies.

- Applications : Used in organic electronics and as a precursor for stilbene derivatives .

1,6-Bis(diphenylphosphino)hexane (CAS RN: 19845-69-3)

- Structure : Hexanediyl chain with diphenylphosphine termini .

- Molecular Formula : C₃₀H₃₂P₂; Molecular Weight : 454.52 g/mol.

- Key Differences :

- Phosphine groups enable coordination chemistry, making it a versatile ligand in transition-metal catalysis (e.g., Suzuki-Miyaura reactions).

- The hexanediyl linker’s flexibility supports chelation in catalytic cycles.

- Applications: Widely employed in homogeneous catalysis and nanoparticle synthesis .

Aromatic or Rigid Bridged Derivatives

4,4′-Dibromodiphenyl Sulfone (CAS RN: N/A)

- Structure : Two 4-bromophenyl groups connected by a sulfonyl (-SO₂-) bridge .

- Molecular Formula : C₁₂H₈Br₂O₂S; Molecular Weight : 376.07 g/mol.

- Key Differences :

- The sulfonyl group increases polarity and thermal stability (>300°C), favoring use in high-performance polymers.

- Enhanced solubility in polar aprotic solvents (e.g., DMSO) compared to the hydrophobic hexanediyl-bridged compound.

- Applications: Key monomer in polysulfone plastics and flame-retardant materials .

Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis[4-nitro-] (CAS RN: 34944-33-7)

- Structure : Conjugated hexatriene bridge with nitro substituents .

- Molecular Formula : C₁₈H₁₄N₂O₄; Molecular Weight : 322.32 g/mol.

- Key Differences: Extended conjugation enables strong absorption in visible light, relevant for optoelectronic materials. Nitro groups (-NO₂) are stronger electron-withdrawing groups than bromo, altering redox properties.

- Applications: Potential use in organic semiconductors or photoresponsive materials .

Variation in Substituents

Benzene, 1,1'-(1,6-hexanediyl)bis[4-methoxy-] (CAS RN: 3718-51-2)

- Structure : Hexanediyl bridge with 4-methoxyphenyl groups .

- Molecular Formula : C₂₀H₂₆O₂; Molecular Weight : 298.42 g/mol.

- Key Differences :

- Methoxy (-OCH₃) substituents are electron-donating, increasing electron density on aromatic rings.

- Higher solubility in polar solvents compared to the brominated analog.

- Applications : Likely intermediate in liquid crystal or surfactant synthesis .

3,3′-(1,6-Hexanediyl)bis(1-methyl-1H-imidazolium) Hydrogen Sulfate

- Structure : Hexanediyl-linked imidazolium ionic liquid .

- Molecular Formula : C₁₄H₂₆N₄O₄S; Molecular Weight : 346.45 g/mol.

- Key Differences :

Data Table: Comparative Analysis

Biological Activity

Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo-] (CAS Number: 101783-96-4) is a compound that has garnered attention due to its structural characteristics and potential biological implications. This article delves into its biological activity, exploring its toxicological profile, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H22Br2

Molecular Weight: 398.19 g/mol

IUPAC Name: Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo-]

CAS Registry Number: 101783-96-4

The compound consists of a central hexanediyl group flanked by two brominated phenyl rings. This structure may influence its interaction with biological systems, particularly in terms of toxicity and metabolic processing.

The biological activity of benzene derivatives often involves their metabolism to reactive intermediates that can induce cellular damage. The metabolism of benzene typically occurs via cytochrome P450 enzymes, leading to the formation of phenolic metabolites that can generate reactive oxygen species (ROS). These ROS are implicated in oxidative stress and subsequent cellular damage.

Health Effects

Research indicates that benzene exposure is associated with several adverse health outcomes:

- Hematotoxicity: Benzene is known to affect bone marrow function, leading to conditions such as myelodysplastic syndromes and acute myeloid leukemia (AML) .

- Genotoxicity: The compound can cause DNA damage through oxidative stress mechanisms . Genetic polymorphisms in metabolizing enzymes (e.g., CYP2E1) may influence individual susceptibility to benzene's toxic effects .

Metabolism and Pharmacokinetics

Benzene is readily absorbed through various routes, including inhalation and dermal exposure. Once in the body, it is distributed widely due to its lipophilic nature. Key aspects of its metabolism include:

- Absorption: Mean absorption rates range from 50% to 80% following inhalation .

- Distribution: High concentrations are found in lipid-rich tissues such as the liver and brain .

- Metabolic Pathways: The primary metabolic pathway involves oxidation by CYP2E1 to form benzene oxide, which can further convert to phenol and other metabolites .

Occupational Exposure

A notable case study examined workers in industries using benzene as a solvent. Findings indicated a significant correlation between exposure levels and the incidence of hematological disorders. Workers exposed to high concentrations exhibited increased rates of AML and other blood-related diseases .

Genetic Susceptibility

Another study highlighted the role of genetic factors in determining the risk associated with benzene exposure. Variability in the frequencies of polymorphic genes related to benzene metabolism was observed across different populations, suggesting that genetic makeup can significantly influence individual risk profiles for developing benzene-related diseases .

Data Summary Table

| Biological Activity | Observations |

|---|---|

| Toxicity | Associated with hematotoxicity and genotoxicity leading to AML |

| Metabolism | Primarily metabolized in the liver via CYP2E1; forms reactive metabolites |

| Genetic Factors | Polymorphisms in metabolizing enzymes influence susceptibility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.